molecular formula C18H24N2O2 B14994020 N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide

N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide

Cat. No.: B14994020
M. Wt: 300.4 g/mol
InChI Key: CWVLDVVFSMRJOO-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound has a unique structure that combines a benzoxazole ring with a butylcyclohexane carboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide typically involves the reaction of 1,2-benzoxazole with 4-butylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a butylcyclohexane carboxamide moiety makes it different from other benzoxazole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide

InChI

InChI=1S/C18H24N2O2/c1-2-3-6-13-9-11-14(12-10-13)18(21)19-17-15-7-4-5-8-16(15)22-20-17/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H,19,20,21)

InChI Key

CWVLDVVFSMRJOO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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